Pik-108

Description

Structure

3D Structure

Properties

IUPAC Name |

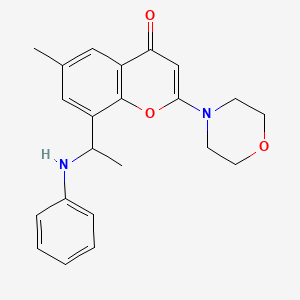

8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCXIJAYLCUSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Binding Mechanism of PIK-108: A Technical Review of its Action on the PI3K Signaling Pathway

For Immediate Release

This technical guide provides an in-depth review of the mechanism of action for PIK-108, a pan-phosphoinositide 3-kinase (PI3K) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathway effects, and key experimental data related to this compound.

Core Mechanism of Action: A Dual-Binding ATP-Competitive Inhibitor

This compound is a morpholino chromone compound that functions as an ATP-competitive inhibitor of Class I PI3K isoforms.[1] Its mechanism is distinguished by a unique dual-binding capability within the p110α catalytic subunit. Crystallography and molecular dynamics simulations have revealed that this compound occupies not only the highly conserved ATP-binding pocket (the orthosteric site) but also a novel, non-ATP allosteric pocket.[1][2][3]

This second binding site is located in the C-lobe of the kinase domain, in proximity to the common cancer mutation hotspot, H1047R.[1][4] Despite the occupation of this allosteric site, functional in vitro kinase assays have confirmed that the primary mechanism of inhibition is ATP-competitive. This was demonstrated by a significant increase in the this compound IC50 value when the concentration of ATP in the assay was elevated, a characteristic feature of competitive inhibitors.[1] The stability of this compound in both binding pockets has been demonstrated through extensive molecular dynamics simulations.[1]

dot digraph "PIK108_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="b", label="this compound Dual-Binding Mechanism on PI3Kα", rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

// Node Definitions PI3Ka [label="{PI3Kα Catalytic Subunit (p110α)|{ ATP Binding Pocket (Orthosteric Site) | Allosteric Pocket (C-Lobe)}}", fillcolor="#F1F3F4", fontcolor="#202124"]; PIK108 [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=1.5]; Inhibition [label="Kinase Inhibition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];

// Edges PIK108 -> PI3Ka:atp [label="Binds", color="#5F6368"]; PIK108 -> PI3Ka:allo [label="Binds", color="#5F6368"]; ATP -> PI3Ka:atp [label="Competes with this compound", color="#5F6368"]; PI3Ka -> Inhibition [label="Leads to", color="#5F6368"]; }

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[5][6] Class I PI3Ks are heterodimeric enzymes that, upon activation by growth factors or other stimuli, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including components of the mTOR complex, leading to the execution of diverse cellular programs.

By inhibiting the catalytic activity of PI3K isoforms, this compound prevents the production of PIP3. This action blocks the downstream activation of AKT and mTOR, effectively shutting down the entire signaling axis and thereby inhibiting the pro-survival and pro-proliferative signals that are often dysregulated in cancer.[5]

dot digraph "PI3K_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="b", label="this compound Inhibition of PI3K/AKT/mTOR Pathway", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Outcomes [label="Cell Growth,\nProliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIK108 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> PIP2 [style=invis]; // for layout PIP2 -> PIP3 [label=" Phosphorylation ", dir=none, color="#4285F4"]; edge[style=solid, arrowhead=vee, color="#4285F4"]; PI3K -> PIP3; PIP3 -> AKT [label="Activates", color="#5F6368"]; AKT -> mTOR [label="Activates", color="#5F6368"]; mTOR -> Cell_Outcomes [label="Promotes", color="#5F6368"]; PIK108 -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Quantitative Data: In Vitro Inhibitory Activity

This compound has been characterized as a pan-inhibitor of Class I PI3K isoforms, with reports suggesting greater selectivity for the p110β and p110δ isoforms.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) for this compound against the p110α isoform. A comprehensive isoform selectivity profile with IC50 values for all four Class I isoforms was not available in the reviewed literature.

| Target Isoform | IC50 (nM) | Assay Method |

| PI3Kα (p110α) | 1400 | Membrane Capture Assay[8] |

| PI3Kβ (p110β) | Not Reported | - |

| PI3Kγ (p110γ) | Not Reported | - |

| PI3Kδ (p110δ) | Not Reported | - |

Experimental Protocols

The characterization of this compound and similar PI3K inhibitors involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm pathway modulation and functional outcomes.

In Vitro Kinase Inhibition Assay (Competitive ELISA Format)

This protocol was employed to determine the ATP-competitive nature of this compound.[1]

-

Principle: This assay measures the production of PIP3 by PI3Kα. Newly synthesized PIP3 competes with a biotinylated-PIP3 reporter for binding to a GST-GRP1-PH domain coated onto a 96-well plate. The amount of bound biotinylated-PIP3 is quantified using streptavidin-HRP, where a lower signal indicates higher enzyme activity.

-

Protocol Steps:

-

Plate Coating: Coat a 96-well glutathione plate with recombinant GST-GRP1-PH domain.

-

Inhibitor Pre-incubation: Add PI3Kα enzyme, assay buffer, and serial dilutions of this compound to the wells. For competition experiments, two sets of assays are run: one with a standard ATP concentration (e.g., 100 µM) and one with a high ATP concentration (e.g., 2 mM). Incubate for 10 minutes at 25°C.

-

Kinase Reaction Initiation: Add the lipid substrate PIP2 to all wells to start the reaction.

-

Competition and Detection: After the kinase reaction, add the biotinylated-PIP3 reporter. The plate is incubated to allow for competitive binding to the GRP1-PH domain.

-

Signal Generation: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.

-

Data Analysis: Measure the absorbance using a plate reader. Calculate IC50 values from the dose-response curves. A rightward shift in the IC50 curve at high ATP concentration indicates ATP-competitive inhibition.

-

Cellular Western Blot for Pathway Inhibition

This protocol is a standard method to verify that an inhibitor blocks the intended signaling pathway within a cellular context.

-

Principle: Western blotting uses antibodies to detect the phosphorylation status of key downstream proteins, such as AKT, as a readout of PI3K pathway activity. A decrease in the phosphorylated form of AKT (p-AKT) relative to total AKT indicates pathway inhibition.

-

Protocol Steps:

-

Cell Culture and Treatment: Plate cancer cells with a known PI3K pathway activation (e.g., PIK3CA mutation) and grow to 70-80% confluency. Treat cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein samples (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody against total AKT.

-

dot digraph "Western_Blot_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="b", label="Workflow for Western Blot Analysis of p-AKT", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="1. Cell Treatment\n(with this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Lysis\n(Protein Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. SDS-PAGE\n(Separation by Size)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Protein Transfer\n(to PVDF Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Immunoblotting\n(Primary/Secondary Antibodies)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Detection\n(Chemiluminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="{Antibodies Used:|p-AKT (Ser473)\nTotal AKT}", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; F -> H [style=dashed, color="#5F6368"]; }

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]

- 3. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]

- 7. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pik-108 and the Dawn of Allosteric PI3Kα Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Pik-108 and its landmark role in the context of Phosphoinositide 3-kinase alpha (PI3Kα) inhibition. While functionally characterized as an ATP-competitive inhibitor, the discovery of this compound's ability to bind a cryptic allosteric site has been pivotal, paving the way for a new class of highly selective, mutant-specific cancer therapeutics. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and research workflows.

The Dual-Binding Mechanism of this compound

This compound is a pan-PI3K inhibitor that exhibits a unique interaction with the p110α catalytic subunit of PI3Kα.[1][2] Crystallographic studies serendipitously revealed that this compound binds to PI3Kα in two distinct locations: the conventional ATP-binding (orthosteric) site and a novel, cryptic allosteric pocket.[3][4] This newly identified allosteric site is located in the C-lobe of the kinase domain, notably close to the cancer-associated hotspot mutation site, His1047.[1][3][5]

Despite its documented binding to this allosteric pocket, functional assays have demonstrated that the primary mechanism of PI3Kα inhibition by this compound is ATP-competitive.[1] In vitro kinase assays show that at high concentrations of ATP, the inhibitory effect of this compound is almost completely abolished.[1] This suggests that while this compound occupies the allosteric site, this binding event does not independently translate into a significant inhibitory conformational change at the active site. Instead, its functional inhibition is driven by its competition with ATP in the orthosteric pocket.[1]

The profound significance of this compound, therefore, lies not in its own allosteric activity, but in its discovery of a druggable allosteric pocket. This finding provided a structural blueprint for the rational design of a new generation of true allosteric inhibitors, such as RLY-2608 and STX-478, which achieve enhanced selectivity for mutant forms of PI3Kα.[6][7]

Quantitative Data: Inhibitory Potency and Selectivity

This compound has been characterized as a pan-PI3K inhibitor with a distinct selectivity profile. Its inhibitory concentration (IC50) values highlight a preference for other PI3K isoforms over PI3Kα. This lower potency for PI3Kα, combined with its unique dual-binding properties, made it an excellent tool for crystallographic studies.[3][4]

| Compound | Target Enzyme | IC50 Value | Assay Type |

| This compound | p110α (PI3Kα) | 1.4 µM (1400 nM) | Membrane Capture Assay |

| This compound | p110α (PI3Kα) | 2.6 µM (2600 nM) | Biochemical Assay[3][4] |

| This compound | p110β (PI3Kβ) | 57 nM | Biochemical Assay[3][4] |

Visualizing the PI3Kα Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle, proliferation, and survival.[8] Its dysregulation is a common feature in many cancers.[9] PI3Kα, when activated by receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream kinases, most notably AKT, which in turn modulates a host of cellular processes, partly through the activation of mTOR.[10][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[8]

Experimental Protocols

The characterization of kinase inhibitors like this compound involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay: Determining Mode of Inhibition

This assay is crucial for distinguishing between ATP-competitive and allosteric inhibition by assessing an inhibitor's potency at varying ATP concentrations.[1]

-

Reagents & Materials: Recombinant PI3Kα enzyme, phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes, kinase assay buffer, [γ-³²P]ATP, this compound, non-radiolabeled ATP, nitrocellulose membrane.

-

Preparation: Prepare two sets of serial dilutions of this compound.

-

Reaction Setup:

-

In parallel reactions, pre-incubate the PI3Kα enzyme with the this compound dilutions for 10 minutes at 25°C in kinase assay buffer.

-

One set of reactions will contain a low, near-Km concentration of ATP (e.g., 100 µM).

-

The second set of reactions will contain a high, saturating concentration of ATP (e.g., 2 mM).

-

-

Initiation: Start the kinase reaction by adding PIP2 liposomes and [γ-³²P]ATP to the mixture.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature, ensuring the reaction stays within the linear range.

-

Termination & Detection:

-

Stop the reaction by adding an acidic solution (e.g., HCl).

-

Spot a small volume of the reaction mixture onto a nitrocellulose membrane to capture the phosphorylated lipid product (PIP3).

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

-

Analysis: Quantify the radioactivity on the membrane using a phosphorimager or scintillation counter. Calculate IC50 values for this compound at both low and high ATP concentrations. A significant rightward shift in the IC50 value at high ATP concentration indicates ATP-competitive inhibition.

Cellular Phosphorylation Assay: p-AKT (Ser473) AlphaLISA

This cell-based assay measures the inhibition of a key downstream node in the PI3K pathway, providing a functional readout of the inhibitor's activity in a biological context.

-

Reagents & Materials: Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D), cell culture medium, serum, this compound, lysis buffer, AlphaLISA anti-AKT and anti-phospho-AKT (Ser473) antibody pairs, acceptor beads, and donor beads.

-

Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-24 hours.

-

Inhibitor Treatment: Pre-treat cells with a dose-response curve of this compound for 1-2 hours.

-

Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes. Include unstimulated and vehicle-treated stimulated controls.

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker to ensure complete lysis.

-

AlphaLISA Protocol:

-

Transfer cell lysates to an AlphaLISA assay plate.

-

Add the mix of AlphaLISA acceptor beads and biotinylated anti-AKT antibody. Incubate.

-

Add the streptavidin-coated donor beads. Incubate in the dark.

-

-

Analysis: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of phosphorylated AKT. Plot the dose-response curve and calculate the IC50 value for the inhibition of AKT phosphorylation.

A Standardized Workflow for Kinase Inhibitor Evaluation

The development of a kinase inhibitor follows a structured progression from initial biochemical characterization to validation in complex biological systems. This workflow ensures that lead compounds are potent, selective, and effective in a cellular environment before advancing to preclinical studies.[12]

Conclusion

This compound holds a unique position in the history of PI3Kα inhibitor development. While its functional inhibition of PI3Kα is primarily ATP-competitive, its ability to occupy a previously unknown allosteric site was a transformative discovery. It provided the first structural evidence of a druggable allosteric pocket on p110α, fundamentally shifting drug design strategies. The insights gained from this compound have been instrumental in the successful development of a new class of true allosteric inhibitors that offer superior selectivity for oncogenic PI3Kα mutants, promising a wider therapeutic window and improved outcomes for patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

Pik-108: A Technical Guide to its Selectivity for p110β over p110δ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-108 is a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in dissecting the roles of different Class I PI3K isoforms. This technical guide provides an in-depth analysis of the selectivity of this compound, with a specific focus on its differential activity towards the p110β and p110δ catalytic subunits. Understanding this selectivity is critical for its application as a research tool and for the development of next-generation isoform-specific PI3K inhibitors.

Data Presentation: this compound Isoform Selectivity

The inhibitory activity of this compound against various Class I PI3K isoforms has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against p110β and p110δ.

| PI3K Isoform | IC50 (nM) | Assay Type | Enzyme Source | Reference |

| p110β | 57 | HTRF Assay | Recombinant human PI3Kβ expressed in baculovirus-infected Sf9 cells | [1] |

| p110δ | 658 | HTRF Assay | Poly-His tagged human PI3Kδ co-expressed with p85α in baculovirus-infected Sf9 cells | [2] |

| p110α | >10000 | HTRF Assay | N-terminus poly-His tagged human PI3Kα co-expressed with p85α in baculovirus-infected Sf9 cells | [2] |

Note: Lower IC50 values indicate greater potency.

PI3K Signaling Pathway

The diagram below illustrates the canonical Class I PI3K signaling pathway. Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism. Both p110β and p110δ are key components of this pathway, though their expression and specific downstream functions can vary between cell types. While p110β is ubiquitously expressed, p110δ is found predominantly in hematopoietic cells.[3]

Caption: Simplified PI3K signaling pathway.

Experimental Protocols

The determination of this compound's IC50 values against p110β and p110δ was conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust biochemical assay is widely used for inhibitor screening and characterization.

Biochemical HTRF Kinase Assay for p110β and p110δ Inhibition

1. Reagents and Materials:

-

Enzymes: Recombinant human PI3Kβ (p110β/p85α) and PI3Kδ (p110δ/p85α) expressed in a baculovirus/Sf9 insect cell system.[2]

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

Detection Reagents: HTRF detection reagents, including a europium cryptate-labeled anti-phospho-serine/threonine antibody and an XL665-labeled streptavidin.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Kinase buffer appropriate for PI3K activity (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

This compound: Serial dilutions of this compound in DMSO.

-

Microplates: Low-volume 384-well microplates.

2. Experimental Workflow:

The following diagram outlines the typical workflow for a biochemical kinase assay to determine inhibitor potency.

Caption: Typical biochemical kinase assay workflow.

3. Assay Procedure:

-

Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer.

-

Enzyme and Inhibitor Pre-incubation: The PI3K enzyme (either p110β or p110δ) is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the lipid substrate (PIP2) and ATP.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.[2]

-

Detection: The HTRF detection reagents are added to the wells to stop the reaction and initiate the detection signal.

-

Signal Measurement: After an incubation period to allow for the development of the HTRF signal, the plate is read on a compatible microplate reader.

-

Data Analysis: The HTRF signal is used to calculate the percentage of inhibition for each this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

The quantitative data and experimental protocols presented in this guide demonstrate that this compound is a potent inhibitor of the p110β isoform of PI3K, with approximately 11.5-fold greater selectivity for p110β over p110δ. This defined selectivity profile makes this compound a valuable pharmacological tool for investigating the specific roles of these two closely related lipid kinases in various cellular and physiological contexts. For drug development professionals, the methodologies outlined here provide a robust framework for the characterization of novel PI3K inhibitors.

References

Downstream Signaling Effects of PIK-108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-108 is a potent, cell-permeable, allosteric inhibitor of phosphoinositide 3-kinases (PI3Ks). It exhibits a distinct selectivity profile, primarily targeting the p110β and p110δ isoforms of Class I PI3Ks.[1] Unlike many ATP-competitive inhibitors, this compound functions through a non-ATP competitive mechanism.[1] Notably, in addition to the ATP-binding pocket, this compound has been observed to bind to a cryptic, non-ATP binding site within the C-lobe of PI3Kα, particularly in proximity to the frequently mutated H1047 residue.[1][2] This dual-binding characteristic suggests a complex mode of action. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Data Presentation

The inhibitory activity of this compound against various Class I PI3K isoforms is a critical determinant of its biological effects. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).

| Target Isoform | IC50 (nM) | Notes |

| PI3Kα (p110α) | 2600 | - |

| PI3Kβ (p110β) | 57 | Preferential target |

| PI3Kγ (p110γ) | Not Reported | Data not readily available in public literature. |

| PI3Kδ (p110δ) | Not Reported | This compound is reported to be more selective for p110β and p110δ isoforms.[1] |

| p110 (unspecified) | 1400 | Determined by a membrane capture assay.[3] |

Core Signaling Pathway Modulated by this compound

This compound exerts its primary effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Downstream Cellular Effects

Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to several key downstream cellular consequences:

-

Inhibition of Cell Proliferation and Survival: By suppressing the pro-survival signals mediated by AKT, this compound can induce cell cycle arrest and promote apoptosis in cancer cells that are dependent on the PI3K pathway for their growth and survival.

-

Modulation of Cell Metabolism: The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism. Inhibition by this compound can lead to decreased glucose uptake and utilization, impacting the metabolic state of the cell.

-

Effects on Cell Migration and Invasion: Given the role of p110β and p110δ in cell motility, this compound may also impact the migratory and invasive potential of certain cell types, particularly those of hematopoietic origin or those driven by GPCR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for AKT Phosphorylation

This protocol details the detection of phosphorylated AKT (p-AKT) at Serine 473, a key marker of PI3K pathway activation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-AKT) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Caption: A typical workflow for Western blot analysis of AKT phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells and complete growth medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cells and culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or other viability dye

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Caption: Workflow for assessing apoptosis using Annexin V staining.

Conclusion

This compound is a valuable research tool for investigating the roles of p110β and p110δ in cellular signaling. Its allosteric and non-ATP competitive mechanism of action, coupled with its unique binding profile, distinguishes it from many other PI3K inhibitors. The downstream effects of this compound are primarily mediated through the inhibition of the PI3K/AKT/mTOR pathway, leading to significant consequences for cell proliferation, survival, and metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to further explore and characterize the multifaceted biological activities of this potent and selective inhibitor. Further investigation into its precise inhibitory constants for all Class I PI3K isoforms and its effects on a broader range of downstream effectors will continue to refine our understanding of its therapeutic potential.

References

The Allosteric Modulator PIK-108: A Technical Guide to its Role in PIK3CA Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PIK-108, an allosteric inhibitor of phosphoinositide 3-kinase (PI3K), with a specific focus on its relevance and role in cancers harboring mutations in the PIK3CA gene. This document details the mechanism of action of this compound, summarizes its inhibitory activity, and provides comprehensive experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in human cancers, frequently driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations, most commonly occurring in the helical (e.g., E542K, E545K) and kinase (e.g., H1047R) domains, lead to constitutive activation of PI3K signaling, promoting tumorigenesis and therapeutic resistance.

This compound has been identified as a potent, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of PI3K. However, structural studies have revealed a significant interaction between this compound and the p110α isoform, particularly in the context of the common H1047R mutation. This discovery has opened avenues for investigating this compound and similar allosteric modulators as potential therapeutic agents in the vast landscape of PIK3CA-mutant cancers.

Mechanism of Action: Allosteric Inhibition of PIK3CA

Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound exhibits a more nuanced mechanism of action. While it is a potent inhibitor of the p110β and p110δ isoforms, its interaction with p110α is of particular interest in PIK3CA-mutant cancers.[1][2]

Crystallographic studies have demonstrated that this compound can bind to a cryptic, allosteric pocket on the p110α subunit, located in close proximity to the H1047 residue in the kinase domain.[1][2][3] The H1047R mutation is a hotspot for gain-of-function alterations in various cancers. The binding of this compound to this allosteric site can modulate the conformation of the enzyme, thereby affecting its catalytic activity. This allosteric modulation presents a potential strategy to selectively target mutant forms of PI3Kα or to overcome resistance mechanisms that may arise from mutations in the ATP-binding pocket.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been determined in biochemical assays against various PI3K isoforms. This data is crucial for understanding its selectivity profile and for designing experiments to probe its effects in cellular and in vivo models.

| PI3K Isoform | IC50 (nM) | Assay Type | Reference |

| p110α | 2600 | Biochemical Assay | [1][2] |

| p110β | 57 | Biochemical Assay | [1][2] |

| p110δ | Not explicitly found | - | - |

| p110γ | Not explicitly found | - | - |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The significant difference in IC50 values between p110α and p110β highlights the selectivity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in PIK3CA mutant cancers.

Protocol 1: In Vitro PI3K Enzyme Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of wild-type and mutant PI3Kα.

1. Reagents and Materials:

-

Recombinant human PI3Kα (wild-type and H1047R mutant)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add this compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO).

-

Add the recombinant PI3Kα enzyme (wild-type or mutant) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay in PIK3CA Mutant Cancer Cell Lines

This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cells harboring PIK3CA mutations.

1. Reagents and Materials:

-

PIK3CA mutant cancer cell lines (e.g., T47D (H1047R), MCF7 (E545K), HCT116 (H1047R))

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

2. Procedure:

-

Seed the PIK3CA mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis of AKT Phosphorylation

This protocol measures the effect of this compound on the downstream signaling of the PI3K pathway by assessing the phosphorylation status of AKT, a key effector.

1. Reagents and Materials:

-

PIK3CA mutant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Seed PIK3CA mutant cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Visualizations

PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition

Caption: PI3K signaling pathway and the allosteric inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's effects on PIK3CA mutant cancer cells.

References

Structural Basis for PIK-108 Selectivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases critical to cellular signaling pathways governing growth, proliferation, and survival. The high degree of homology among the ATP-binding sites of the four Class I PI3K isoforms (α, β, γ, and δ) presents a significant challenge for the development of isoform-selective inhibitors. PIK-108 is a notable PI3K inhibitor recognized for its preferential activity against the p110β and p110δ isoforms and its unique binding mechanism. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A key focus is the unprecedented discovery of a dual-binding mode in PI3Kα, where this compound occupies not only the orthosteric ATP pocket but also a novel allosteric site, offering new paradigms for future inhibitor design.

Quantitative Data: this compound Isoform Selectivity Profile

The inhibitory activity of this compound across the four Class I PI3K isoforms is critical to understanding its biological effects. While this compound is broadly characterized as a pan-PI3K inhibitor, it exhibits preferential activity towards p110β and p110δ isoforms.[1][2] The half-maximal inhibitory concentrations (IC50) are essential metrics for quantifying this selectivity. The following table summarizes available data for this compound and related compounds, though a complete side-by-side biochemical assay for this compound across all four isoforms is not consistently reported in publicly available literature.

| Inhibitor | PI3Kα (p110α) IC50 | PI3Kβ (p110β) IC50 | PI3Kγ (p110γ) IC50 | PI3Kδ (p110δ) IC50 | Notes |

| This compound | ~1.4 µM | Reported High Potency | Data not available | Reported High Potency | IC50 for p110α was determined by a membrane capture assay.[3] Stated to be more selective for β and δ isoforms.[1] |

Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration, substrate used, enzyme source). The data presented is for comparative purposes.

The Structural Basis of this compound Interaction and Selectivity

The foundation of this compound's activity and selectivity lies in its unique interactions with the kinase domain of PI3K isoforms. Structural studies, primarily with PI3Kα, have revealed a complex and unprecedented binding mechanism that informs its selectivity profile.

A Dual-Binding Mode in PI3Kα

The most striking feature of this compound is its ability to bind to two distinct sites simultaneously within the murine PI3Kα kinase domain (PDB ID: 4A55), a feature not observed with other inhibitors.[1][4][5]

-

Orthosteric ATP-Binding Site: this compound occupies the conventional ATP pocket, where it forms a crucial hydrogen bond with the backbone of Valine 851 in the hinge region.[1] This interaction is a common feature for many kinase inhibitors and serves to anchor the molecule in the active site.

-

Novel Allosteric Site: Uniquely, a second this compound molecule binds to an unexpected, non-ATP pocket located in the C-lobe of the kinase domain.[1][6] This allosteric site is situated near the cancer mutation hotspot His1047, a residue critical for regulating catalytic activity.[5][6] The existence of this pocket had not been identified prior to the co-crystallization with this compound, suggesting it may be an induced-fit pocket.

Molecular dynamics simulations have shown that this compound remains stably bound in both sites, and the interactions within the allosteric pocket differ significantly between PI3Kα isoforms.[1][6] This dual occupancy may contribute to its overall inhibitory profile and presents a novel opportunity for designing allosteric or dual-site inhibitors with potentially higher selectivity.

Structural Determinants for Isoform Selectivity (β/δ Preference)

While the dual-binding mode has been structurally characterized in PI3Kα, this compound is functionally more selective for PI3Kβ and PI3Kδ.[1][2] The structural explanation for this preference is inferred from comparative analysis and molecular modeling, as co-crystal structures with β and δ isoforms are not available.

The ATP-binding pockets of Class I PI3Ks are highly conserved.[7] Selectivity is therefore often dictated by subtle differences in a few non-conserved residues at the periphery of the binding site, conformational flexibility of the protein, and the network of water molecules that mediate protein-ligand interactions.[8][9] Molecular dynamics simulations indicate that the pose and interactions of this compound in the catalytic site of human wild-type PI3Kα are significantly different from those in the murine wild-type and human H1047R mutant forms, highlighting the inhibitor's sensitivity to minor structural changes.[1][6] It is hypothesized that sequence and conformational variations in the ATP and allosteric pockets of PI3Kβ and PI3Kδ create a more favorable binding environment for this compound compared to the α and γ isoforms, leading to its observed selectivity.

Visualizations of Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental contexts for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pik-108: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pik-108 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and metabolism. The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a valuable tool for dissecting the complexities of PI3K signaling and as a scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, isoform selectivity, and the key experimental methodologies used in its evaluation.

Discovery of this compound

The initial discovery of this compound was a significant step in the exploration of isoform-selective PI3K inhibitors. While the specific details of the initial screening campaign or rational design process are not extensively detailed in the public domain, its characterization as a PI3Kβ-selective inhibitor was a key finding. A pivotal study by Williams and co-workers in 2012 further illuminated its unique properties by serendipitously co-crystallizing this compound with the wild-type form of PI3Kα.[1] This structural data was particularly valuable as this compound, despite its higher selectivity for PI3Kβ, produced superior co-crystals with PI3Kα compared to more potent and selective PI3Kα inhibitors.[1]

Mechanism of Action: Allosteric and Non-ATP Competitive Inhibition

A defining feature of this compound is its non-ATP competitive and allosteric mechanism of inhibition.[2] This was a significant departure from many early-generation PI3K inhibitors that targeted the highly conserved ATP-binding pocket. The co-crystal structure of this compound with PI3Kα revealed a novel, cryptic binding site located in the C-lobe of the kinase domain, in close proximity to the frequently mutated His1047 residue.[1][3] This allosteric pocket is distinct from the orthosteric site where ATP binds.[1] The ability of this compound to bind to this alternative site provides a basis for its allosteric modulation of the enzyme's activity and offers a potential avenue for developing inhibitors with greater selectivity and the ability to overcome resistance mutations in the ATP-binding site.[3]

Quantitative Data: Isoform Selectivity

The initial characterization of this compound focused on its inhibitory potency against the Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| PI3K Isoform | IC50 (nM) | Reference |

| p110α | 2600 | [1] |

| p110β | 57 | [1] |

| p110δ | Not Reported | |

| p110γ | Not Reported |

Experimental Protocols

The characterization of this compound involved a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Assay (Radiometric)

This assay is a standard method for determining the enzymatic activity of a kinase and the potency of an inhibitor.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a lipid substrate by the PI3K enzyme. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the compound is determined.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α) are expressed and purified. The lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a buffer solution.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, MgCl2, and EDTA.

-

Inhibitor Addition: A serial dilution of this compound is prepared and added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a tracer amount of [γ-32P]ATP. The reaction is incubated at room temperature for a defined period (e.g., 20 minutes).

-

Termination and Extraction: The reaction is stopped by the addition of an acidic solution (e.g., 0.1 M HCl). The phosphorylated lipid product is then extracted using a mixture of chloroform and methanol.

-

Quantification: The amount of radioactivity in the organic phase, which contains the phosphorylated lipid, is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blotting for Akt Phosphorylation

This assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context.

Principle: Activation of PI3K leads to the phosphorylation of the downstream kinase Akt at specific residues (e.g., Ser473 and Thr308). Western blotting uses specific antibodies to detect the levels of phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with a known PI3K pathway alteration) is cultured to 70-80% confluency. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The process is repeated on a separate blot or after stripping the first antibody for a primary antibody against total Akt to serve as a loading control.

-

-

Detection: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction when an appropriate substrate is added. The light signal is captured using a chemiluminescence imaging system.

-

Analysis: The band intensities for p-Akt and total Akt are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the initial characterization of the PI3K inhibitor this compound.

References

An In-depth Technical Guide to the In Vitro Kinase Selectivity Profile of Pik-108

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro kinase selectivity profile of Pik-108, a known phosphoinositide 3-kinase (PI3K) inhibitor. The document details its inhibitory activity against various kinases, the experimental methodologies used for these determinations, and its context within relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

This compound is a morpholino chromone-based inhibitor that has been characterized primarily as a PI3K inhibitor.[1] It displays notable selectivity for specific isoforms within the Class IA PI3K family.[1][2] The quantitative data on its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), is summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| Kinase Target | IC50 (nM) | Reference |

| PI3Kα (p110α) | 2600 | [3] |

| PI3Kβ (p110β) | 57 | [3] |

| PI3Kδ (p110δ) | Selective, but specific IC50 not cited | [1][2] |

| PI3Kγ (p110γ) | Not specified |

Note: One study reported an IC50 of 1.4 µM (1400 nM) for this compound against p110, which may represent a different assay condition for the p110α isoform.[4]

Based on available data, this compound demonstrates significant selectivity for the PI3Kβ and PI3Kδ isoforms over the PI3Kα isoform.[1][2][3] This selectivity profile is crucial for its use as a tool compound in research to dissect the specific roles of these individual PI3K isoforms in cellular processes.

Experimental Protocols

The determination of kinase inhibition profiles, such as the one for this compound, relies on robust in vitro kinase assays. Below is a detailed methodology representative of the techniques used to generate the IC50 data.

Principle of the Assay

In vitro kinase assays measure the enzymatic activity of a purified kinase in a controlled environment. The potency of an inhibitor is determined by quantifying the reduction in kinase activity across a range of inhibitor concentrations. A common method involves measuring the transfer of a phosphate group from ATP to a substrate, which can be a peptide or a lipid.

Materials and Reagents

-

Kinase: Purified, recombinant kinase (e.g., p110α/p85α, p110β/p85β).

-

Substrate: Lipid substrate such as Phosphatidylinositol (4,5)-bisphosphate (PIP2) incorporated into liposomes.[1]

-

ATP: Adenosine triphosphate, often including a radiolabeled [γ-³²P]ATP tracer for detection.[5]

-

Inhibitor: this compound, dissolved in a suitable solvent like DMSO.

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl₂), and other components to ensure optimal kinase activity.[5]

-

Detection System: Method to quantify substrate phosphorylation, such as a membrane capture assay followed by phosphor imaging or a fluorescence-based method (e.g., TR-FRET).[4][6]

General Kinase Inhibition Assay Protocol (Membrane Capture Method)

-

Preparation of Reagents:

-

Prepare a 1X kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA).[5]

-

Prepare a stock solution of the inhibitor (this compound) in DMSO and create a serial dilution series (e.g., 10-point, half-log dilutions).

-

Prepare the lipid substrate (e.g., PIP2) in the assay buffer.

-

-

Kinase Reaction:

-

In a microplate, add the kinase enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.[1]

-

-

Initiation and Incubation:

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution, such as a strong acid (e.g., 0.1 M HCl).[5]

-

Spot a small volume of the reaction mixture from each well onto a nitrocellulose membrane.[4] The phosphorylated lipid product will bind to the membrane.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.[4]

-

Allow the membrane to dry and expose it to a phosphorimager screen.

-

-

Data Analysis:

-

Quantify the signal intensity for each spot, which corresponds to the level of kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., sigmoidal curve with a variable slope) to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

-

Mandatory Visualizations

Visual diagrams are essential for understanding the complex relationships in signaling pathways and experimental procedures.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] this compound inhibits PI3K, a key upstream node in this pathway.

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines the logical flow of a typical biochemical assay used to determine the IC50 value of an inhibitor like this compound.

Caption: Workflow for an in vitro kinase inhibition assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by PIK-108

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of PIK-108, a phosphoinositide 3-kinase (PI3K) inhibitor, and its impact on critical cellular signaling pathways. It outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying its effects.

Introduction: The Role of this compound in Modulating PI3K Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or the loss of the tumor suppressor PTEN.[3][4][5] This makes the PI3K pathway a prime target for therapeutic intervention.

This compound is a potent, cell-permeable chemical probe used to investigate the roles of PI3K signaling. It functions as a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of Class I PI3K.[6][7] Intriguingly, structural studies have revealed that this compound can bind to both the ATP-binding (orthosteric) site and a novel allosteric site on the PI3Kα isoform, particularly near the common H1047 cancer mutation site.[8][9][10] This dual-binding capability underscores its complex inhibitory profile and makes it a valuable tool for dissecting the intricacies of PI3K regulation and its downstream cellular consequences.

Mechanism of Action and Core Modulated Pathway

This compound exerts its effects by directly inhibiting the kinase activity of PI3K. The canonical pathway begins when growth factor binding activates Receptor Tyrosine Kinases (RTKs), which in turn recruit and activate PI3K at the plasma membrane.[11] Activated PI3K then phosphorylates the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, or PKB).[13][14] This membrane recruitment facilitates the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.[13][14] Once active, Akt phosphorylates a wide array of downstream substrates, leading to the promotion of cell survival, proliferation, and growth, while inhibiting apoptosis.[2]

This compound disrupts this entire cascade at its origin. By inhibiting PI3K, it prevents the generation of PIP3, thereby blocking the recruitment and subsequent activation of Akt.[7][15] This leads to the shutdown of all downstream pro-survival and pro-growth signals mediated by the pathway.

Cellular Consequences of this compound Activity

The direct inhibition of the PI3K/Akt axis by this compound translates into significant and measurable cellular effects, primarily the suppression of pro-growth signals and the induction of cell death pathways.

-

Inhibition of Akt Phosphorylation: The most immediate and quantifiable downstream effect of this compound treatment is the reduction in the phosphorylation of Akt at key activating residues (e.g., Ser473 and Thr308). Studies have demonstrated that this compound effectively blocks Akt phosphorylation in a dose-dependent manner across various cell lines.[7][15] This effect is often more pronounced in cancer cells with mutations that lead to PI3K pathway hyperactivation, such as those with a mutant PTEN status.[7][15]

-

Induction of Apoptosis and Cell Cycle Arrest: The PI3K/Akt pathway is a potent inhibitor of apoptosis. By shutting down this pro-survival signaling, this compound and other PI3K inhibitors can trigger programmed cell death.[16][17] Furthermore, the pathway plays a crucial role in cell cycle progression from the G1 to the S phase.[18] Its inhibition can therefore lead to an accumulation of cells in the G1 phase, effectively halting proliferation.[18] While PI3K inhibitors alone may primarily induce cell cycle arrest, they can synergize with other agents or genetic suppressions to cause robust apoptosis.[16][19]

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. pi3k signaling pathways: Topics by Science.gov [science.gov]

- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound | 901398-68-3 | PI3K | MOLNOVA [molnova.com]

- 16. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. elifesciences.org [elifesciences.org]

PIK-108: A Technical Guide to its Application as a Chemical Probe for PI3K Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PIK-108, a valuable chemical probe for the investigation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This compound is a non-ATP competitive, allosteric inhibitor with marked selectivity for the p110β and p110δ isoforms of Class I PI3K. Its unique mechanism of action and isoform selectivity make it a powerful tool for dissecting the specific roles of these kinases in various cellular processes and disease models. This document details the biochemical and cellular activities of this compound, presents its kinase selectivity profile in a structured format, and provides comprehensive, detailed protocols for its use in key experimental assays. Furthermore, this guide includes visualizations of the PI3K signaling pathway, experimental workflows, and the logical framework for interpreting data generated using this compound, all designed to facilitate its effective application in research and drug discovery.

Introduction to this compound and the PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and migration. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers and other diseases, making it a prime target for therapeutic intervention.

This compound is a morpholino-chromone derivative that has emerged as a key chemical probe for studying this pathway. Unlike many kinase inhibitors that compete with ATP for the active site, this compound exhibits a non-ATP competitive and allosteric mechanism of inhibition. A significant characteristic of this compound is its preferential inhibition of the p110β and p110δ isoforms of Class I PI3K, allowing for the specific interrogation of their functions.

Biochemical and Cellular Activity of this compound

Kinase Selectivity Profile

This compound displays a distinct selectivity profile among the Class I PI3K isoforms and other related kinases. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a clear overview of its potency and selectivity.

| Target | IC50 (nM) | Assay Conditions | Reference |

| PI3Kα (p110α) | 2600 | Varies | [1] |

| PI3Kβ (p110β) | 57 | Varies | [1] |

| PI3Kγ (p110γ) | 76 | HTRF Assay | [2] |

| PI3Kδ (p110δ) | ~15-58 | Varies |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

| Off-Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| mTOR | >10,000 | Varies | Data not explicitly found for this compound, but inferred from its classification as a PI3K-selective inhibitor. |

| DNA-PK | >10,000 | Varies | Data not explicitly found for this compound, but inferred from its classification as a PI3K-selective inhibitor. |

Cellular Activity

In cellular contexts, this compound effectively inhibits the PI3K signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt (also known as Protein Kinase B or PKB). The cellular potency of this compound is often influenced by the genetic background of the cell line, particularly the status of the tumor suppressor PTEN. Cell lines with mutations or deletions in PTEN, which leads to hyperactivation of the PI3K pathway, have shown increased sensitivity to this compound.

| Cell Line | PTEN Status | PIK3CA Status | Effect of this compound | Typical Concentration Range | Reference |

| MDA-MB-468 | Mutant | Wild-Type | Inhibition of Akt/PKB phosphorylation | 0.1 - 10 µM | |

| BT549 | Mutant | Wild-Type | Inhibition of Akt/PKB phosphorylation | 0.1 - 10 µM | |

| MCF7 | Wild-Type | Mutant (E545K) | Partial inhibition of Akt/PKB phosphorylation | 1 - 10 µM | [] |

| T47D | Wild-Type | Mutant (H1047R) | Less effective at inhibiting Akt/PKB phosphorylation | >10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.

In Vitro PI3K Kinase Assay (HTRF® Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the in vitro enzymatic activity of PI3K isoforms and determining the IC50 value of this compound.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

This compound (stock solution in DMSO)

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

HTRF® Kinase Buffer

-

Europium (Eu3+)-labeled anti-PIP3 antibody

-

d2-labeled PIP3 tracer

-

HTRF® Detection Buffer

-

Low-volume 384-well plates

-

HTRF®-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.

-

Compound Plating: Dispense 1 µL of each this compound dilution into the wells of a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), both containing DMSO vehicle.

-

Enzyme/Substrate Addition: Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in kinase buffer. Add 10 µL of this master mix to each well.

-

Initiation of Reaction: Prepare an ATP solution in kinase buffer. The final ATP concentration should be close to the Km for the specific PI3K isoform being tested (typically 10-100 µM). Add 10 µL of the ATP solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Prepare a detection mix containing the Eu3+-anti-PIP3 antibody and the d2-PIP3 tracer in detection buffer. Add 20 µL of the detection mix to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader according to the manufacturer's instructions.

-

Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on the PI3K signaling pathway in cultured cells by measuring the phosphorylation of Akt at Serine 473 (p-Akt S473).

Materials:

-

Cultured cells (e.g., MDA-MB-468, BT549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-